![molecular formula C18H20O6 B14262223 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde CAS No. 183303-90-4](/img/structure/B14262223.png)
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is an organic compound characterized by its complex structure, which includes multiple methoxy groups and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to introduce the hydroxyethoxy group. This can be achieved through etherification reactions under controlled conditions, often using catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, adhering to green chemistry principles.
化学反応の分析
Types of Reactions: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzoic acid.
Reduction: Formation of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound’s methoxy and hydroxyethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed effects.
類似化合物との比較
3,4-Dimethoxybenzaldehyde: Shares the methoxybenzaldehyde core but lacks the hydroxyethoxy group.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains similar functional groups but differs in the position and number of methoxy groups.
3,4-Dimethoxyphenethylamine: A related compound with a phenethylamine structure instead of a benzaldehyde moiety.
Uniqueness: 4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse interactions and applications that are not possible with simpler analogs.
特性
CAS番号 |
183303-90-4 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde |
InChI |
InChI=1S/C18H20O6/c1-21-16-7-5-12(8-18(16)23-3)15(20)11-24-14-6-4-13(10-19)17(9-14)22-2/h4-10,15,20H,11H2,1-3H3 |
InChIキー |
GPXHWQBJGVJROB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(COC2=CC(=C(C=C2)C=O)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




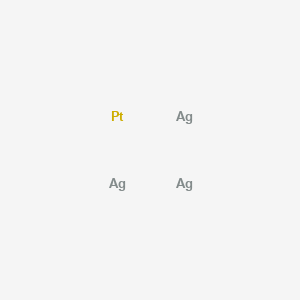
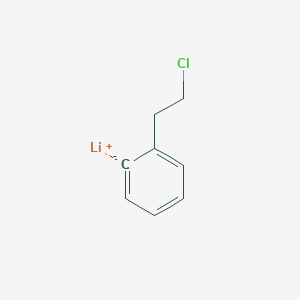
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
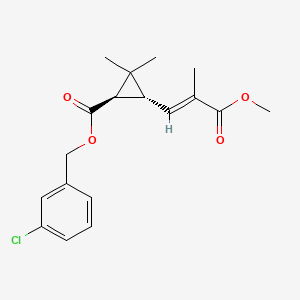

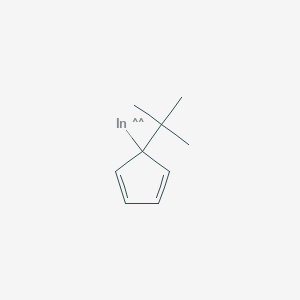
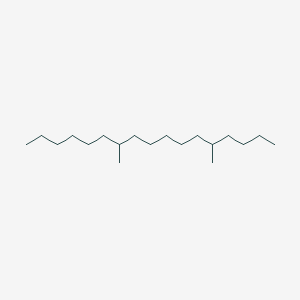
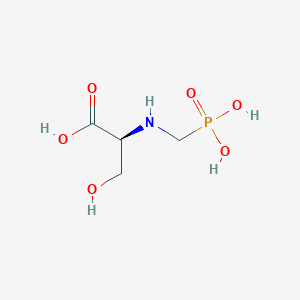
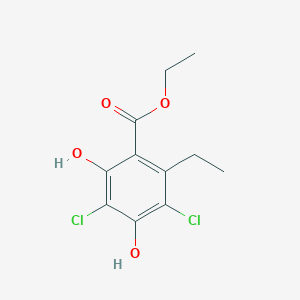
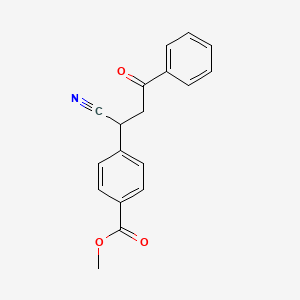
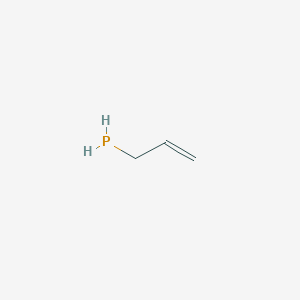
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
